molecular formula C22H14F3N3O B2775193 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine CAS No. 339013-24-0

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine

Cat. No.: B2775193
CAS No.: 339013-24-0
M. Wt: 393.369
InChI Key: HSDJWIPFHKPFFN-UHFFFAOYSA-N
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Description

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is a compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the trifluoromethyl group and phenoxy substituents imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine typically involves the reaction of appropriate phenyl-substituted triazine precursors with trifluoromethyl phenol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,6-diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O/c23-22(24,25)17-12-7-13-18(14-17)29-21-19(15-8-3-1-4-9-15)27-28-20(26-21)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDJWIPFHKPFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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